B-Raf IN 8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

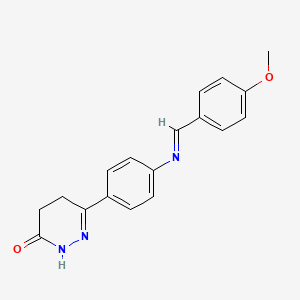

C18H17N3O2 |

|---|---|

分子量 |

307.3 g/mol |

IUPAC名 |

3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-19-15-6-4-14(5-7-15)17-10-11-18(22)21-20-17/h2-9,12H,10-11H2,1H3,(H,21,22) |

InChIキー |

YTISYWXNCFXKDO-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NNC(=O)CC3 |

製品の起源 |

United States |

Foundational & Exploratory

B-Raf IN 8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf IN 8, also identified as compound 7g, is a potent inhibitor of the B-Raf kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in a significant portion of human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental processes.

Core Mechanism of Action

This compound functions as a direct inhibitor of the B-Raf serine/threonine kinase. Its primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of B-Raf, thereby preventing the phosphorylation of its downstream substrate, MEK. This blockade of a pivotal step in the MAPK/ERK cascade leads to the suppression of downstream signaling, ultimately inhibiting tumor cell proliferation and survival.

Molecular docking studies suggest that this compound interacts with key amino acid residues within the ATP-binding pocket of the B-Raf kinase domain. The urea and pyridine moieties of the compound are predicted to form crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for ATP-competitive inhibitors. This binding stabilizes an inactive conformation of the B-Raf protein, preventing the conformational changes required for its catalytic activity.

Signaling Pathway Diagram

Quantitative Data

The inhibitory potency of this compound has been characterized through both biochemical and cellular assays.

| Parameter | Value | Assay Type | Reference |

| B-Raf Kinase IC50 | 70.65 nM | Biochemical Kinase Assay | [1] |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEPG-2 | Hepatocellular Carcinoma | 9.78 | [1] |

| HCT-116 | Colon Carcinoma | 13.78 | [1] |

| MCF-7 | Breast Cancer | 18.52 | [1] |

| PC-3 | Prostate Cancer | 29.85 | [1] |

Experimental Protocols

B-Raf Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the B-Raf kinase.

Methodology:

-

Reagents and Materials: Recombinant human B-Raf enzyme, MEK1 (substrate), ATP, ADP-Glo™ Kinase Assay kit (Promega), this compound (compound 7g), and appropriate buffer solutions.

-

Procedure: a. The B-Raf kinase reaction is performed in a 96-well plate. b. A reaction mixture containing the B-Raf enzyme and the MEK1 substrate in kinase buffer is prepared. c. This compound is serially diluted and added to the wells. A control with DMSO (vehicle) is included. d. The reaction is initiated by the addition of ATP. e. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). f. The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. g. The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. h. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Cellular Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines (e.g., HEPG-2, HCT-116, MCF-7, PC-3), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

-

Procedure: a. Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight. b. The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is included. c. The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2. d. Following incubation, the medium is removed, and MTT solution is added to each well. e. The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals. f. The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals. g. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent small-molecule inhibitor of B-Raf kinase that demonstrates significant anti-proliferative activity against a range of cancer cell lines. Its mechanism of action is consistent with ATP-competitive inhibition of the B-Raf kinase, leading to the suppression of the MAPK/ERK signaling pathway. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Further studies are warranted to fully elucidate its kinase selectivity profile, in vivo efficacy, and potential for combination therapies.

References

B-Raf IN 8: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a well-established therapeutic target in oncology, particularly in melanomas harboring the V600E mutation. The relentless pursuit of novel B-Raf inhibitors with improved potency, selectivity, and resistance profiles has led to the exploration of diverse chemical scaffolds. This technical guide provides an in-depth overview of the discovery and synthesis of B-Raf IN 8, a potent quinoline-based B-Raf inhibitor. This document details the synthetic route, summarizes its biological activity, and outlines the experimental protocols utilized in its characterization, offering a comprehensive resource for researchers in the field of cancer drug discovery.

Introduction to B-Raf and the MAPK Pathway

The RAS/RAF/MEK/ERK, or MAPK pathway, is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] B-Raf, a serine/threonine-protein kinase, is a key effector in this pathway, activated by RAS GTPases. Upon activation, B-Raf phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK then translocates to the nucleus to regulate gene expression.

Constitutive activation of the MAPK pathway, frequently driven by mutations in the BRAF gene, is a hallmark of many cancers.[3] The most common mutation, V600E, is found in a significant percentage of malignant melanomas, as well as in colorectal, thyroid, and other cancers. This has made the B-Raf kinase an attractive target for the development of targeted cancer therapies.

Discovery of this compound: A Quinoline-Based Inhibitor

This compound, also identified as compound 7g in some literature, emerged from a research initiative focused on the design and synthesis of novel quinoline-based diarylamides as B-Raf inhibitors.[4][5] This class of compounds was explored to identify new chemical entities with potent and selective inhibitory activity against B-Raf, particularly the oncogenic V600E mutant.

The discovery process involved the synthesis of a library of quinoline derivatives and their subsequent evaluation in biochemical and cellular assays to determine their inhibitory potency against B-Raf and their anti-proliferative effects on cancer cell lines.

B-Raf Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for B-Raf inhibitors like this compound.

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs is based on a convergent strategy involving the preparation of key quinoline and aniline intermediates followed by a coupling reaction. The general synthetic scheme is outlined below.

General Synthetic Workflow

The synthesis commences with the preparation of a substituted quinoline core, which is then functionalized to allow for coupling with a substituted aniline moiety.

Caption: General synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

The following is a representative synthetic protocol based on the general procedures for the synthesis of quinoline-based diarylamides. The specific details for this compound (compound 7g) would be found in the primary research article.

Step 1: Synthesis of the Quinoline Intermediate A substituted quinoline derivative is prepared according to established literature procedures. This often involves a multi-step sequence starting from commercially available precursors.

Step 2: Synthesis of the Aniline Intermediate The required substituted aniline is either commercially available or synthesized. Modifications to the aniline ring are performed to introduce desired functionalities that are important for biological activity.

Step 3: Coupling Reaction The functionalized quinoline core and the substituted aniline are coupled together. A common method for this transformation is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

-

To a solution of the functionalized quinoline (1.0 eq) and the substituted aniline (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane) is added a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos).

-

A base (e.g., Cs2CO3 or K3PO4) is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Purification Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final compound, this compound. The structure and purity are confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity against B-Raf kinase. The following tables summarize the available quantitative data for this compound and related compounds from the same chemical series.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | B-RafV600E IC50 (nM) | C-RAF IC50 (nM) |

| This compound (7g) | 70.65 | - |

| Compound 17b | 128 | 65.3 |

| Compound 18a | 114 | 67.6 |

Data for compounds 17b and 18a are from the same chemical series as this compound and are provided for comparative purposes.[4][5]

Table 2: Anti-proliferative Activity

At the time of this writing, specific anti-proliferative data (e.g., GI50 values) for this compound against a panel of cell lines were not available in the public domain. The primary research indicates that related compounds in the series exhibit potent anti-proliferative activity, particularly against melanoma cell lines.[4][5]

Experimental Protocols for Biological Assays

The characterization of this compound involved a series of biochemical and cell-based assays to determine its potency and mechanism of action.

B-Raf Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against B-Raf kinase.

Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing B-Raf enzyme, a specific substrate (e.g., inactive MEK1), and a buffer solution.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid or EDTA).

-

Detection: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose paper followed by washing.

-

Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Cancer cells (e.g., melanoma cell lines) are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.

-

Staining: The plates are washed with water, and the cells are stained with a solution of Sulforhodamine B for 30 minutes at room temperature.

-

Washing: The unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.

Conclusion

This compound represents a potent quinoline-based inhibitor of B-Raf kinase. Its discovery highlights the potential of this chemical scaffold for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and experimental methodologies associated with this compound, serving as a valuable resource for the scientific community engaged in the discovery and development of next-generation B-Raf inhibitors. Further investigation into the selectivity profile, pharmacokinetic properties, and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

- 1. news-medical.net [news-medical.net]

- 2. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 3. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to B-Raf IN 8: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf IN 8 is a potent and selective inhibitor of the B-Raf kinase, a critical component of the MAPK/ERK signaling pathway. Dysregulation of this pathway, often through mutations in the B-Raf gene, is a key driver in a variety of human cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and utilize this compound in preclinical studies.

Chemical Structure and Properties

This compound, also identified as compound 7g in the primary literature, is a phenyl dihydropyridazinone derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-amino-1-(4-methoxyphenyl)-4-phenyl-1,4-dihydropyridazine-3(2H)-one |

| CAS Number | 1215313-19-1[1] |

| Molecular Formula | C₁₈H₁₇N₃O₂[1] |

| Molecular Weight | 307.35 g/mol [1] |

Pharmacological Properties

This compound functions as a potent inhibitor of the B-Raf kinase. Its primary mechanism of action involves the disruption of the MAPK/ERK signaling cascade, which is crucial for cell division, differentiation, and secretion.[2] In many cancers, mutations in the B-Raf gene lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified against both the B-Raf enzyme and various cancer cell lines.

| Target | IC₅₀ Value |

| B-Raf Kinase | 70.65 nM[1] |

| HEPG-2 (Hepatocellular Carcinoma) | 9.78 µM[1] |

| HCT-116 (Colon Carcinoma) | 13.78 µM[1] |

| MCF-7 (Mammary Gland Adenocarcinoma) | 18.52 µM[1] |

| PC-3 (Prostate Cancer) | 29.85 µM[1] |

Signaling Pathway

The canonical RAS-RAF-MEK-ERK signaling pathway is a key regulator of cellular processes. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS proteins activate RAF kinases (A-Raf, B-Raf, C-Raf). B-Raf, in turn, phosphorylates and activates MEK1 and MEK2, which then phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival. This compound exerts its effect by directly inhibiting the kinase activity of B-Raf, thereby blocking downstream signaling.

B-Raf signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.

Synthesis of this compound

The synthesis of 6-amino-1-(4-methoxyphenyl)-4-phenyl-1,4-dihydropyridazine-3(2H)-one (this compound) is achieved through a multi-step process. A general synthetic scheme for related dihydropyridazinone derivatives involves the reaction of a substituted hydrazine with an appropriate keto acid.

General synthetic workflow for dihydropyridazinone derivatives.

Detailed Protocol:

A solution of the appropriate β-aroylpropionic acid in a suitable solvent (e.g., ethanol) is treated with a substituted hydrazine, such as (4-methoxyphenyl)hydrazine. The reaction mixture is typically refluxed for several hours. Upon cooling, the crude product precipitates and can be collected by filtration. Purification is generally achieved by recrystallization from a suitable solvent like ethanol to yield the final dihydropyridazinone derivative.

B-Raf Kinase Inhibition Assay

The inhibitory activity of this compound against the B-Raf kinase is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant B-Raf enzyme

-

MEK1 (K97R) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the B-Raf enzyme, the substrate (MEK1), and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of this compound on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HEPG-2, HCT-116, MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Workflow for the MTT cell viability assay.

Conclusion

This compound is a valuable research tool for investigating the role of the B-Raf kinase in cancer biology and for the preclinical evaluation of potential therapeutic strategies targeting the MAPK/ERK pathway. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this potent B-Raf inhibitor. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies.

References

B-Raf IN 8: A Technical Guide on Target Specificity and Selectivity

This technical guide provides an in-depth overview of the target specificity and selectivity of B-Raf IN 8, a potent inhibitor of the B-Raf kinase. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor research.

Introduction to B-Raf and the MAPK Signaling Pathway

B-Raf is a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2][3][4][5] This pathway is a key regulator of cellular processes including cell growth, proliferation, differentiation, and survival.[1][5] The canonical MAPK cascade involves the activation of RAS, which in turn activates RAF kinases (A-Raf, B-Raf, and C-Raf). Activated RAF then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression.

Mutations in the BRAF gene, particularly the V600E substitution, are found in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer. The V600E mutation leads to the constitutive activation of the B-Raf kinase, resulting in uncontrolled downstream signaling and tumor cell proliferation.[6][7] This has made B-Raf a prime target for the development of targeted cancer therapies.

This compound: Overview

This compound (also referred to as compound 7g) is a potent inhibitor of B-Raf kinase.[8][9][10][11][12][13] It has demonstrated inhibitory activity against the B-Raf enzyme and anti-proliferative effects in various cancer cell lines.

Quantitative Data on Target Specificity and Selectivity

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value |

| Biochemical Assay | B-Raf Kinase | 70.65 nM[8][9][10][12][13] |

| Cellular Proliferation Assay | HEPG-2 (Hepatocellular Carcinoma) | 9.78 µM[8][9][10][12] |

| HCT-116 (Colon Carcinoma) | 13.78 µM[8][9][10][12] | |

| MCF-7 (Breast Adenocarcinoma) | 18.52 µM[8][9][10][12] | |

| PC-3 (Prostate Cancer) | 29.85 µM[8][9][10][12] |

Table 2: Kinase Selectivity Profile of this compound

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time. Such a profile is crucial for understanding the off-target effects and the overall selectivity of the inhibitor. For illustrative purposes, a template for a kinase selectivity panel is provided below.

| Kinase Target | This compound IC50 / % Inhibition @ [conc.] |

| A-Raf | Not Publicly Available |

| C-Raf | Not Publicly Available |

| MEK1 | Not Publicly Available |

| ERK2 | Not Publicly Available |

| EGFR | Not Publicly Available |

| VEGFR2 | Not Publicly Available |

| PDGFRβ | Not Publicly Available |

| c-Kit | Not Publicly Available |

| SRC | Not Publicly Available |

| LCK | Not Publicly Available |

Signaling Pathways and Experimental Workflows

B-Raf Signaling Pathway

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.

B-Raf Signaling Pathway and Inhibition by this compound.

Experimental Workflow: B-Raf Kinase Inhibition Assay

This diagram outlines the typical workflow for an in vitro biochemical assay to determine the IC50 value of an inhibitor against B-Raf kinase.

Workflow for a B-Raf Biochemical Kinase Assay.

Experimental Workflow: Cellular Proliferation Assay

This diagram illustrates the workflow for determining the anti-proliferative effect of this compound on cancer cell lines.

Workflow for a Cellular Proliferation Assay.

Experimental Protocols

The following are representative protocols for the types of assays used to characterize B-Raf inhibitors like this compound.

B-Raf Biochemical Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits, such as the BRAF (WT) Kinase Assay Kit from BPS Bioscience.[14]

Objective: To determine the in vitro inhibitory activity of this compound against purified B-Raf kinase.

Materials:

-

Recombinant human B-Raf enzyme

-

B-Raf substrate (e.g., inactive MEK1)

-

ATP

-

Kinase buffer (e.g., 5x Kinase Buffer 1)[14]

-

This compound (dissolved in DMSO)

-

Kinase-Glo® MAX detection reagent

-

White, opaque 96-well plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in kinase buffer with a final DMSO concentration of 1%. Include a "no inhibitor" control (DMSO only) and a "blank" control (no enzyme).

-

Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer 1, ATP, and the B-Raf substrate in sterile water.

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound or control solutions to the appropriate wells of the 96-well plate.

-

Add 25 µL of the Master Mix to all wells.

-

-

Enzyme Preparation: Thaw the B-Raf enzyme on ice and dilute it to the desired concentration (e.g., 2.5 ng/µL) in 1x Kinase Buffer 1.[14]

-

Reaction Initiation:

-

To the "blank" wells, add 20 µL of 1x Kinase Buffer 1.

-

To all other wells, initiate the kinase reaction by adding 20 µL of the diluted B-Raf enzyme.

-

-

Incubation: Cover the plate and incubate at 30°C for 45 minutes.[14]

-

Signal Detection:

-

Equilibrate the Kinase-Glo® MAX reagent to room temperature.

-

Add 50 µL of the Kinase-Glo® MAX reagent to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Data Acquisition: Measure the luminescence signal using a microplate reader.

-

Data Analysis:

-

Subtract the "blank" signal from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Cellular Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HEPG-2, HCT-116, MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound or control medium (with DMSO) to the respective wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete solubilization.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the log of the inhibitor concentration and fit the data to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of B-Raf kinase with demonstrated anti-proliferative activity against a range of cancer cell lines. The provided data on its biochemical and cellular IC50 values establish its activity profile. However, a comprehensive understanding of its selectivity and potential off-target effects awaits the public release of a broad kinase selectivity panel. The experimental protocols and workflows detailed in this guide provide a framework for the further characterization of this compound and other similar kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. researchgate.net [researchgate.net]

- 5. anygenes.com [anygenes.com]

- 6. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Raf | Inhibitors | MedChemExpress [medchemexpress.eu]

- 11. This compound - Immunomart [immunomart.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. bpsbioscience.com [bpsbioscience.com]

B-Raf IN 8: A Technical Guide to its Effects on the MAPK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-Raf IN 8, also identified as compound 7g, is a potent inhibitor of the B-Raf kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making B-Raf a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the available data on this compound, including its inhibitory potency, effects on cancer cell proliferation, and the experimental methodologies used for its evaluation. While direct evidence of its specific impact on downstream MAPK signaling components is not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and drug development efforts.

Introduction to the MAPK Signaling Pathway and B-Raf

The MAPK signaling cascade is a highly conserved pathway that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. The pathway is initiated by the activation of cell surface receptors, which in turn activate RAS proteins. Activated RAS recruits and activates the RAF family of serine/threonine kinases, which includes A-Raf, B-Raf, and C-Raf. Activated RAF kinases then phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which subsequently phosphorylate and activate ERK1 and ERK2 (Extracellular signal-Regulated Kinases). Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.

Mutations in the BRAF gene are among the most common genetic alterations in human cancers, with the V600E mutation being the most prevalent. This mutation results in the constitutive activation of the B-Raf kinase, leading to uncontrolled downstream signaling and promoting tumorigenesis. Consequently, the development of small molecule inhibitors targeting B-Raf has been a major focus in cancer drug discovery.

This compound: Quantitative Data

This compound has been identified as a potent inhibitor of B-Raf kinase activity and exhibits significant anti-proliferative effects against various cancer cell lines. The available quantitative data is summarized in the tables below.

Table 1: Enzymatic Inhibition Data

| Compound | Target | IC_50_ (nM) |

| This compound | B-Raf | 70.65 |

IC_50_ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Anti-proliferative Activity[1]

| Compound | Cell Line | Cancer Type | IC_50_ (µM) |

| This compound | HEPG-2 | Hepatocellular Carcinoma | 9.78 |

| This compound | HCT-116 | Colon Carcinoma | 13.78 |

| This compound | MCF-7 | Mammary Gland Adenocarcinoma | 18.52 |

| This compound | PC-3 | Prostate Cancer | 29.85 |

Effect on MAPK Signaling Pathway

As a direct inhibitor of B-Raf, this compound is expected to block the phosphorylation of MEK1/2, thereby preventing the subsequent phosphorylation and activation of ERK1/2. This would lead to the downregulation of ERK-mediated transcription of genes involved in cell proliferation and survival. However, specific experimental data, such as Western blot analyses demonstrating the reduced phosphorylation of MEK and ERK in response to this compound treatment, are not yet available in the public domain.

Below is a diagram illustrating the canonical MAPK signaling pathway and the presumed point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are provided below.

Synthesis of this compound (compound 7g)

The synthesis of this compound is described as a multi-step process. A representative final step is provided here. The complete synthesis protocol can be found in the primary literature.

General Procedure for the Synthesis of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives:

A solution of the appropriate isocyanate (1.2 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to a solution of the corresponding amine (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.

B-Raf Kinase Activity Assay (Generic Protocol)

While the specific protocol used to determine the IC_50_ of this compound is not publicly detailed, a common method for assessing B-Raf kinase activity is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

Materials:

-

B-Raf enzyme (recombinant)

-

MEK1 (inactive) as a substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl_2_, 0.1 mg/mL BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the B-Raf enzyme, the substrate (MEK1), and the test compound solution.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC_50_ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)[2][3][4][5][6]

The anti-proliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

Cancer cell lines (e.g., HEPG-2, HCT-116, MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO_2_.

-

The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC_50_ value.

Conclusion and Future Directions

This compound is a potent small molecule inhibitor of B-Raf kinase with demonstrated anti-proliferative activity against a range of cancer cell lines. While the initial characterization is promising, further studies are required to fully elucidate its mechanism of action. Specifically, research focused on confirming its inhibitory effect on the MAPK signaling pathway through direct measurement of MEK and ERK phosphorylation is crucial. Additionally, investigating its efficacy in in vivo models and exploring its potential for combination therapies will be important next steps in evaluating its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in further exploring the biological activities and therapeutic applications of this compound.

In Vitro Kinase Assay Analysis of B-Raf Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay results for inhibitors targeting the B-Raf protein, a key component of the MAPK/ERK signaling pathway. Due to the lack of specific public data for a compound designated "B-Raf IN 8," this document will focus on the established methodologies and representative data for well-characterized B-Raf inhibitors. The information presented herein is intended to serve as a practical resource for researchers engaged in the discovery and development of novel cancer therapeutics targeting the B-Raf kinase.

B-Raf and Its Role in Cancer

B-Raf is a serine/threonine-specific protein kinase that plays a crucial role in regulating cell growth, differentiation, and survival through the MAP kinase/ERKs signaling pathway.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the B-Raf protein, driving uncontrolled cell proliferation and contributing to the development of various cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][3] As such, B-Raf has emerged as a significant therapeutic target for cancer treatment.[4]

Quantitative Analysis of B-Raf Inhibition

The potency of B-Raf inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the B-Raf kinase by 50%. These values are determined through in vitro kinase assays. Below is a compilation of IC50 values for several known B-Raf inhibitors against wild-type and mutant forms of B-Raf, as well as other related kinases to assess selectivity.

| Compound | B-Raf (V600E) IC50 (nM) | c-Raf IC50 (nM) | Other Kinases (IC50 in nM) |

| Vemurafenib | ~31 | ~48 | VEGFR2 (>10,000) |

| Dabrafenib | ~0.8 | ~5.0 | |

| Encorafenib | ~0.3 | ~1.6 | |

| PLX4720 | ~13 | ~100 | Selective for mutant B-Raf |

| SB-590885 | ~0.16 (Ki app) | ~1.72 (Ki app) | Highly selective for B-Raf |

| Compound 24 | 1700 | Not specified | Selective for B-Raf over GSK3β, Pim1, PAK1, and PAK4 |

Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant kinase.

Experimental Protocol: In Vitro B-Raf Kinase Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against B-Raf kinase in vitro. This protocol is based on commonly used methods such as ELISA-based assays that measure the phosphorylation of a substrate like MEK.[4]

Materials:

-

Recombinant human B-Raf (wild-type or mutant, e.g., V600E)

-

Recombinant human MEK1 (substrate)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., "this compound" or other inhibitors) dissolved in DMSO

-

96-well plates (e.g., glutathione-coated plates for GST-tagged substrates)

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Primary antibody against phosphorylated MEK1

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the secondary antibody's enzyme (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Substrate Coating: Coat the wells of a 96-well plate with the MEK1 substrate. This can be achieved by incubating a solution of GST-tagged MEK1 in the wells of a glutathione-coated plate.[4] Wash the wells to remove any unbound substrate.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction:

-

Add the B-Raf kinase to each well.

-

Add the diluted test compound to the respective wells. Include a control with only DMSO (no inhibitor).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by washing the wells.

-

Add the primary antibody specific for phosphorylated MEK1 to each well and incubate.

-

Wash the wells to remove unbound primary antibody.

-

Add the enzyme-conjugated secondary antibody and incubate.

-

Wash the wells to remove unbound secondary antibody.

-

Add the enzyme substrate and allow the color to develop.

-

-

Data Analysis:

-

Stop the color development by adding a stop solution.

-

Measure the absorbance in each well using a plate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizing Key Processes

To better understand the context of B-Raf inhibition, the following diagrams illustrate the B-Raf signaling pathway and the general workflow of an in vitro kinase assay.

Caption: The B-Raf signaling pathway, a key regulator of cell proliferation.

References

Preclinical Profile of B-Raf Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of B-Raf inhibitors, a class of targeted therapies that have revolutionized the treatment of cancers harboring B-Raf mutations, most notably melanoma. The content is tailored for researchers, scientists, and drug development professionals, offering an in-depth look at the quantitative data, experimental methodologies, and underlying biological pathways associated with these agents. For illustrative purposes, this guide will focus on preclinical data from well-characterized B-Raf inhibitors such as Encorafenib (LGX818) and Dabrafenib, with comparative insights from the next-generation inhibitor PF-07799933.

The B-Raf Signaling Pathway and Mechanism of Action

B-Raf is a serine/threonine protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, a cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, a specific mutation in the B-Raf gene, V600E, leads to constitutive activation of the B-Raf protein, driving uncontrolled cell growth.[1] B-Raf inhibitors are designed to selectively bind to and inhibit the activity of the mutated B-Raf V600E protein, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation.

The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of B-Raf inhibitors.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of Encorafenib, Dabrafenib, and PF-07799933.

Table 1: In Vitro Potency of B-Raf Inhibitors

| Compound | Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Reference |

| Encorafenib (LGX818) | Biochemical | B-Raf V600E | 0.3 | [2] |

| Cell Proliferation | A375 (B-Raf V600E) | 4 | [2] | |

| pERK Inhibition | A375 (B-Raf V600E) | 3 | [2] | |

| Dabrafenib | Biochemical | B-Raf V600E | 0.65 | [3] |

| Biochemical | B-Raf V600K | 0.5 | [3] | |

| Biochemical | B-Raf V600D | 1.84 | [3] | |

| Biochemical | wild-type B-Raf | 3.2 | [3] | |

| Biochemical | c-Raf | 5.0 | [3] | |

| PF-07799933 | pERK Inhibition | B-Raf V600E cells | - | [4] |

| pERK Inhibition | B-Raf Class II/III mutant cells | - | [4] |

Note: Specific IC50/EC50 values for PF-07799933 were not detailed in the provided search results, but its activity against various B-Raf mutations was highlighted.

Table 2: In Vivo Efficacy of B-Raf Inhibitors in Xenograft Models

| Compound | Tumor Model | Dosing | Outcome | Reference |

| Encorafenib (LGX818) | A375 (B-Raf V600E) human melanoma xenograft | 5 mg/kg BID | Effective tumor growth inhibition | [5] |

| HMEX1906 primary human melanoma xenograft | 5 mg/kg BID | Effective tumor growth inhibition | [5] | |

| BRAF mutant xenografts | 1 mg/kg | Tumor regression | [2] | |

| Dabrafenib | Colo 205 (B-Raf V600E) tumor xenograft | 100 mg/kg QD | Partial tumor regressions | [6] |

| PF-07799933 | BRAF V600E mutant xenografts (systemic and intracranial) | Not specified | Deep tumor regressions | [4] |

| BRAF G469A (Class II) mutant xenografts | Not specified | Tumor regressions | [4] |

Table 3: Preclinical Pharmacokinetic and Pharmacodynamic Parameters

| Compound | Parameter | Model | Value/Observation | Reference |

| Encorafenib (LGX818) | pMEK Inhibition | Human melanoma xenografts | Strong (75%) and sustained (>24 hours) at 6 mg/kg | [2] |

| Dissociation Half-Life | Biochemical assay | >24 hours | [2] | |

| Dabrafenib | pERK Inhibition | BRAF V600E xenograft | Rapid (2h post-dose) and sustained (up to 18h) | [6] |

| Oral Bioavailability | Human | 95% | [7] | |

| PF-07799933 | Brain Penetration | Preclinical models | Brain-penetrant | [4] |

Detailed Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible preclinical evaluation of B-Raf inhibitors.

B-Raf Kinase Activity Assay

Objective: To determine the direct inhibitory activity of a compound against the B-Raf kinase.

Protocol:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting a 5x stock solution.

-

Thaw recombinant B-Raf (wild-type or V600E mutant) enzyme on ice and dilute to the desired concentration (e.g., 2.5 ng/µl) with 1x Kinase Buffer.

-

Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a B-Raf substrate.

-

-

Assay Procedure:

-

Add the Master Mix to all wells of a 96-well plate.

-

Add the test inhibitor solution to the designated wells. For control wells, add a diluent solution without the inhibitor.

-

To initiate the kinase reaction, add the diluted B-Raf enzyme to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

After incubation, add a detection reagent such as Kinase-Glo® MAX, which measures ATP consumption.

-

Measure luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.

-

-

Data Analysis:

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of a B-Raf inhibitor on the proliferation of cancer cell lines.

Protocol:

-

Cell Plating:

-

Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the B-Raf inhibitor. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Detection and Analysis:

Western Blot for pERK Pharmacodynamics

Objective: To measure the inhibition of B-Raf signaling in tumor tissue by assessing the phosphorylation of its downstream target, ERK.

Protocol:

-

Sample Preparation:

-

Excise tumors from treated and control animals at specified time points.

-

Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., β-actin) to normalize the pERK signal.

-

Quantify the band intensities to determine the level of pERK inhibition.[7][13][14]

-

Melanoma Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a B-Raf inhibitor.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

When tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the B-Raf inhibitor and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

-

Efficacy Assessment:

-

Measure tumor volumes and body weights regularly throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis:

Pharmacokinetic Analysis in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a B-Raf inhibitor.

Protocol:

-

Drug Administration:

-

Administer the compound to mice via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).

-

-

Blood Sampling:

-

Collect serial blood samples from the mice at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

-

Sample Processing and Bioanalysis:

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Parameter Calculation:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

-

Experimental Workflows

The preclinical development of a B-Raf inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy and safety assessment.

A generalized workflow for the preclinical evaluation of a B-Raf inhibitor.

Conclusion

The preclinical assessment of B-Raf inhibitors is a multifaceted process that requires a combination of in vitro and in vivo studies to thoroughly characterize their potency, selectivity, efficacy, and pharmacokinetic properties. The data and protocols presented in this guide provide a framework for the rigorous evaluation of novel B-Raf inhibitors, ultimately informing their clinical development and potential to benefit patients with B-Raf-mutant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OUH - Protocols [ous-research.no]

- 6. promega.com [promega.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 12. ch.promega.com [ch.promega.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cellular Maze: A Technical Guide to the Uptake and Distribution of B-Raf Inhibitors

A Note to the Reader: This technical guide addresses the core principles of cellular uptake and distribution of B-Raf inhibitors. Initial searches for a specific compound designated "B-Raf IN 8" did not yield publicly available data. Therefore, this document utilizes well-characterized B-Raf inhibitors, such as Dabrafenib, as illustrative examples to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and data presented are based on established methodologies in the field.

The B-Raf protein is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which governs essential cellular functions like proliferation, differentiation, and survival.[1][2][3] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][4][5][6] B-Raf inhibitors are a class of targeted therapies designed to block the activity of these mutant proteins.[4] Understanding how these inhibitors enter cancer cells and distribute within them is paramount for optimizing their therapeutic efficacy and overcoming resistance.

Quantitative Insights: Cellular Uptake and Distribution of B-Raf Inhibitors

The cellular accumulation and distribution of B-Raf inhibitors are influenced by various factors, including the physicochemical properties of the compound (e.g., lipophilicity, molecular weight) and the characteristics of the cancer cells. The following tables summarize representative quantitative data for a B-Raf inhibitor, compiled from preclinical studies.

| Parameter | Value | Cell Line | Reference Compound |

| Apparent Permeability (Papp) | High (specific values vary) | Caco-2 | Dabrafenib |

| Intracellular Concentration | Subject to efflux pump activity | Various | Dabrafenib |

| Plasma Protein Binding | High | Human | Dabrafenib |

| Brain Penetration | Limited to moderate | Mouse | Dabrafenib |

Table 1: Pharmacokinetic Properties Influencing Cellular Uptake. The apparent permeability coefficient (Papp) is a measure of a drug's ability to cross a cell monolayer, with higher values indicating better absorption. Plasma protein binding affects the fraction of free drug available to enter cells. Brain penetration is a key consideration for treating brain metastases.

| Subcellular Compartment | Relative Distribution | Method of Determination |

| Cytoplasm | Predominant | Immunohistochemistry, Subcellular Fractionation |

| Nucleus | Lower | Immunohistochemistry, Subcellular Fractionation |

| Plasma Membrane | Low | Immunofluorescence, Subcellular Fractionation |

Table 2: Subcellular Distribution of B-Raf Protein. While this table describes the localization of the B-Raf protein itself, it provides context for where its inhibitors need to reach to exert their effect. Studies have shown that BRAF can be found in both the cytoplasm and the nucleus, and its localization can influence signaling and be associated with prognosis in some cancers.[7][8] The primary site of action for B-Raf inhibitors is the cytoplasm, where they interact with the B-Raf kinase.

Experimental Cornerstones: Protocols for Studying Cellular Uptake and Distribution

The following are detailed methodologies for key experiments used to elucidate the cellular uptake and distribution of B-Raf inhibitors.

In Vitro Permeability Assay (Caco-2)

This assay is a standard method for predicting intestinal drug absorption and permeability.

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Assay Procedure:

-

The B-Raf inhibitor is added to the apical (top) side of the transwell.

-

At various time points, samples are taken from the basolateral (bottom) side.

-

The concentration of the inhibitor in the basolateral samples is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Cellular Accumulation Assay

This experiment measures the total amount of drug that accumulates inside cells over time.

-

Cell Culture: Cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) are seeded in a multi-well plate and allowed to adhere overnight.

-

Assay Procedure:

-

The cells are incubated with the B-Raf inhibitor at a specific concentration for various time points.

-

At each time point, the media is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound inhibitor.

-

The cells are then lysed, and the intracellular concentration of the inhibitor is determined by LC-MS/MS.

-

-

Data Analysis: The intracellular concentration is typically normalized to the total protein content of the cell lysate.

Subcellular Fractionation and Western Blotting

This method determines the distribution of the inhibitor's target, the B-Raf protein, in different cellular compartments.

-

Cell Lysis and Fractionation:

-

Cells are harvested and lysed using a series of buffers with increasing detergent strength to sequentially isolate the cytoplasmic, membrane, and nuclear fractions.

-

Centrifugation at different speeds is used to separate the fractions.

-

-

Western Blotting:

-

The protein concentration of each fraction is determined.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for B-Raf, followed by a secondary antibody conjugated to an enzyme for detection.

-

-

Data Analysis: The intensity of the bands corresponding to B-Raf in each fraction provides a semi-quantitative measure of its subcellular distribution.

Immunofluorescence and Confocal Microscopy

This technique allows for the direct visualization of the subcellular localization of the B-Raf protein.

-

Cell Preparation: Cells are grown on coverslips, fixed, and permeabilized.

-

Immunostaining:

-

The cells are incubated with a primary antibody against B-Raf.

-

A fluorescently labeled secondary antibody is then added.

-

Nuclear and/or cytoskeletal counterstains (e.g., DAPI for the nucleus, phalloidin for F-actin) can be used to visualize cellular structures.[9]

-

-

Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope to obtain high-resolution images of the subcellular localization of B-Raf.[9]

Visualizing the Path: Diagrams of Signaling and Workflow

To better understand the context and experimental approaches, the following diagrams illustrate the B-Raf signaling pathway and a typical workflow for studying inhibitor uptake.

Figure 1: The RAS/RAF/MEK/ERK Signaling Pathway. This diagram illustrates the cascade of protein activations, starting from an extracellular signal and culminating in cellular responses like proliferation. B-Raf inhibitors block this pathway at the level of B-Raf.

References

- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 2. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Do Antineoplastic BRAF Kinase Inhibitor Work? Uses, Side Effects, Drug Names [rxlist.com]

- 5. Prevalence of class I–III BRAF mutations among 114,662 cancer patients in a large genomic database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relevance of BRAF Subcellular Localization and Its Interaction with KRAS and KIT Mutations in Skin Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relevance of BRAF Subcellular Localization and Its Interaction with KRAS and KIT Mutations in Skin Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Determination of B-Raf IN 8 IC50 in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of B-Raf IN 8, a potent B-Raf inhibitor, in melanoma cells. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The B-Raf serine/threonine kinase is a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are found in approximately 50% of melanomas.[2] This makes mutant B-Raf an attractive target for cancer therapy. This compound is a potent inhibitor of B-Raf with a reported IC50 of 70.65 nM.[3] While its efficacy has been demonstrated in other cancer cell lines, its specific activity in melanoma cells is of significant interest for preclinical drug development.

Data Presentation

Quantitative data for this compound is summarized below. The IC50 values in various cancer cell lines are provided for comparison. A placeholder is included for researchers to input their experimentally determined IC50 values in melanoma cell lines.

| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | Cancer Type | IC50 (Cell-based Assay) | Reference |

| This compound | B-Raf | 70.65 nM | HEPG-2 | Hepatocellular Carcinoma | 9.78 µM | [3] |

| HCT-116 | Colon Carcinoma | 13.78 µM | [3] | |||

| MCF-7 | Breast Cancer | 18.52 µM | [3] | |||

| PC-3 | Prostate Cancer | 29.85 µM | [3] | |||

| e.g., A375 | Melanoma | To be determined | ||||

| e.g., SK-MEL-28 | Melanoma | To be determined |

Signaling Pathway

The B-Raf signaling pathway is a critical regulator of cell proliferation and survival. In melanoma, activating mutations in B-Raf lead to constitutive signaling and uncontrolled cell growth. This compound inhibits this pathway by targeting the B-Raf kinase.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of this compound in a melanoma cell line (e.g., A375, which harbors the BRAF V600E mutation) using a cell viability assay.

Materials and Reagents:

-

BRAF-mutant melanoma cell line (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays)

-

Multichannel pipette

-

Plate reader (luminescence or absorbance, depending on the assay)

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow:

References

Application Notes and Protocols for Western Blot Analysis of p-ERK Following B-Raf IN 8 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for assessing the efficacy of the B-Raf inhibitor, B-Raf IN 8, by measuring the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). The protocols and data presented are intended to aid in the preclinical evaluation of B-Raf inhibitors in cancer research and drug development.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations in the BRAF gene, is a hallmark of many cancers, including melanoma.[3][4] The B-Raf protein, a serine/threonine kinase, is a key component of this pathway.[5][6] B-Raf inhibitors are a class of targeted therapies designed to block the activity of mutant B-Raf, thereby inhibiting the downstream signaling cascade and halting cancer cell growth.[2][3]

A primary pharmacodynamic marker for the activity of B-Raf inhibitors is the level of phosphorylated ERK (p-ERK).[7] Inhibition of B-Raf leads to a decrease in the phosphorylation of MEK, which in turn reduces the phosphorylation of ERK.[8] Therefore, Western blotting for p-ERK is a standard and effective method to determine the cellular potency and mechanism of action of B-Raf inhibitors like this compound.

Signaling Pathway and Inhibition

The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates Ras, which then recruits and activates B-Raf. B-Raf phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated p-ERK can then translocate to the nucleus to regulate gene expression, leading to cell proliferation. This compound binds to and inhibits the kinase activity of B-Raf, blocking the downstream signaling and reducing p-ERK levels.

Expected Experimental Outcome

Treatment of B-Raf mutant cancer cells with an effective B-Raf inhibitor is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK1/2. The total levels of ERK1/2 should remain relatively unchanged, serving as a loading control.

Quantitative Data Summary

The following table provides representative quantitative data from a hypothetical experiment designed to assess the effect of this compound on p-ERK levels in a B-Raf V600E mutant melanoma cell line. Data is presented as the ratio of p-ERK to total ERK, normalized to the vehicle control.

| Treatment Condition | p-ERK / Total ERK Ratio (Normalized) | Standard Deviation |

| Vehicle (DMSO) | 1.00 | ± 0.12 |

| This compound (10 nM) | 0.75 | ± 0.09 |

| This compound (50 nM) | 0.42 | ± 0.05 |

| This compound (100 nM) | 0.15 | ± 0.03 |

| This compound (500 nM) | 0.05 | ± 0.01 |

Detailed Western Blot Protocol for p-ERK

This protocol provides a step-by-step guide for performing a Western blot to measure p-ERK levels in cell lysates after treatment with this compound.

Experimental Workflow

Materials and Reagents

-

Cell Line: B-Raf V600E mutant melanoma cell line (e.g., A375, SK-MEL-28)

-

Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

Sample Buffer: Laemmli sample buffer (4X).

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

-

Running Buffer: MOPS or MES SDS Running Buffer.

-

Transfer Buffer: NuPAGE Transfer Buffer or equivalent.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.

-

Rabbit or Mouse anti-ERK1/2 antibody.

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Stripping Buffer: Mild or harsh stripping buffer.

Protocol Steps

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-